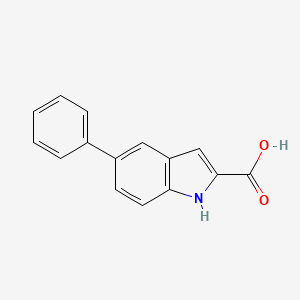

5-Phenyl-1h-indole-2-carboxylic acid

Description

Historical Context and Evolution of Indole (B1671886) Scaffold Chemistry

The history of indole chemistry is intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust. nih.gov A pivotal moment in indole synthesis came in 1883 with the development of the Fischer indole synthesis by Emil Fischer. orgsyn.orgmdpi.com This versatile method, which involves the acid-catalyzed cyclization of an arylhydrazone, remains one of the most widely used techniques for preparing substituted indoles. orgsyn.org

Over the decades, interest in indole chemistry intensified with the discovery that the indole nucleus is a core component of essential biomolecules and alkaloids, such as the amino acid tryptophan and neurotransmitters. mdpi.com This realization spurred extensive research, leading to the development of numerous other synthetic methods like the Reissert, Madelung, and Leimgruber–Batcho syntheses, each offering different advantages for accessing diverse indole structures. mdpi.combldpharm.com The evolution of synthetic chemistry has continued to provide more refined and efficient routes to these valuable compounds. nih.gov

Role of the Indole-2-carboxylic Acid Moiety in Diverse Bioactive Molecules

The indole-2-carboxylic acid moiety is a crucial structural feature in many biologically active compounds. The carboxylic acid group at the C2 position often plays a vital role in the molecule's interaction with biological targets, such as enzymes. For instance, this scaffold has been identified as a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.gov The indole core and the C2 carboxyl group can chelate with magnesium ions in the enzyme's active site, disrupting its function. mdpi.com

Furthermore, neutralization of the carboxylic acid group, by converting it to esters or amides, has been shown to create selective COX-2 inhibitors, which are important non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org The versatility of the indole-2-carboxylic acid scaffold allows for modifications at various positions on the indole ring, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.orgmdpi.com Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-diabetic, and anti-HIV agents. nih.gov

Rationale for Focused Research on 5-Substituted Indole-2-carboxylic Acid Derivatives

The strategic placement of substituents on the indole ring is a fundamental approach in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of a compound. Research has shown that substitutions on the benzene (B151609) portion of the indole nucleus, particularly at the C5 position, can significantly influence a molecule's therapeutic potential.

For example, in the context of NSAIDs, substituting the 5-position of indole acetic acid derivatives with groups such as methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) has been found to result in higher activity compared to the unsubstituted analogue. nih.gov In the development of dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are targets in cancer therapy, various 5-substituted-indole-2-carboxamides have demonstrated significant antiproliferative activity. mdpi.com The introduction of a phenyl group at the 5-position, as in 5-Phenyl-1H-indole-2-carboxylic acid, represents a logical extension of this research, aiming to explore how a bulky, aromatic substituent at this position affects the molecule's interaction with biological targets. This type of modification can enhance binding through additional hydrophobic or π-stacking interactions, potentially leading to increased potency or altered selectivity.

Overview of Advanced Methodologies in Indole-Based Compound Research

Modern research into indole-based compounds leverages a combination of advanced synthetic methods and analytical techniques. While classical methods like the Fischer synthesis remain relevant, contemporary approaches focus on improving efficiency, yield, and environmental sustainability. researchgate.net

Advanced Synthetic Methodologies:

Green Chemistry Approaches: To minimize environmental impact, researchers are increasingly using methodologies such as microwave-assisted synthesis, reactions in greener solvents like water or ionic liquids, and catalyst-free multi-component reactions (MCRs). researchgate.netorgsyn.org

Palladium-Catalyzed Couplings: Cross-coupling reactions, often catalyzed by palladium, are crucial for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex substituted indoles. nih.gov

Automated Synthesis: High-throughput synthesis techniques, including the use of acoustic droplet ejection technology, enable the rapid creation and screening of large libraries of indole derivatives on a nanomole scale, accelerating the discovery of new drug candidates. mdpi.com

Modern Research Techniques:

Spectroscopic and Crystallographic Analysis: The structures of newly synthesized compounds are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. mdpi.com

Computational Modeling: Molecular docking studies are routinely used to predict how indole derivatives will bind to their biological targets, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent compounds. researchgate.net

Detailed Compound Data

While extensive research exists for the indole-2-carboxylic acid class, detailed published studies focusing specifically on the biological activity of this compound are limited. However, its physical properties and the data for its common synthetic precursor, the ethyl ester, are available.

| Property | Value |

|---|---|

| CAS Number | 66616-71-5 |

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.26 g/mol |

| Melting Point | 245-246 °C |

| Physical Form | Powder |

| Property | Value |

|---|---|

| CAS Number | 66616-69-1 |

| Molecular Formula | C17H15NO2 |

| Molecular Weight | 265.31 g/mol |

| Common Use | Synthetic precursor to this compound via hydrolysis |

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-9-12-8-11(6-7-13(12)16-14)10-4-2-1-3-5-10/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGZSZKIDKLLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Phenyl 1h Indole 2 Carboxylic Acid and Its Analogs

Classical and Modern Approaches to the Indole-2-carboxylic Acid Core Synthesis

The indole-2-carboxylic acid framework is a key structural motif in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Adaptations of the Fischer Indole (B1671886) Synthesis for 2-Carboxylic Acid Derivatives

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone in indole chemistry. wikipedia.orgthermofisher.com The classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.com To specifically generate indole-2-carboxylic acid derivatives, this method is adapted by using α-keto acids, most commonly pyruvic acid, or their ester equivalents as the carbonyl component. taylorandfrancis.com

For the synthesis of 5-phenyl-1H-indole-2-carboxylic acid, the Fischer indole synthesis would commence with the reaction of 4-biphenylhydrazine (or its hydrochloride salt) with pyruvic acid. The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia (B1221849), to yield the desired product. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst such as hydrochloric acid, sulfuric acid, or zinc chloride. wikipedia.orgmdpi.com

The general mechanism involves the following key steps:

Formation of the phenylhydrazone from 4-biphenylhydrazine and pyruvic acid.

Tautomerization to the enamine form.

A taylorandfrancis.comtaylorandfrancis.com-sigmatropic rearrangement (the key bond-forming step).

Loss of ammonia and subsequent aromatization to form the indole ring.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product | Reference(s) |

| 4-Biphenylhydrazine | Pyruvic acid | Acid catalyst (e.g., HCl, H2SO4) | This compound | wikipedia.orgtaylorandfrancis.com |

| Substituted phenylhydrazines | α-Keto acids | Brønsted or Lewis acids | Substituted indole-2-carboxylic acids | thermofisher.commdpi.com |

Modifications of Reissert Indole Synthesis

The Reissert indole synthesis provides another classical route to indole-2-carboxylic acids, starting from o-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org The reaction proceeds in two main stages. First, the o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net In the second stage, this intermediate undergoes reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.org

To synthesize this compound via this method, the starting material would be 4-phenyl-2-nitrotoluene. The key steps are:

Base-catalyzed condensation of 4-phenyl-2-nitrotoluene with diethyl oxalate to yield ethyl 3-(4-phenyl-2-nitrophenyl)-2-oxopropanoate.

Reductive cyclization of the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring. Common reducing agents include zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com

Various modifications to the classical Reissert synthesis have been developed to improve yields and expand its scope. These include the use of different reducing agents and reaction conditions. For instance, continuous-flow hydrogenation has been employed as a more efficient and safer alternative to traditional reduction methods. akjournals.com

| Starting Material | Key Reagents | Intermediate | Product | Reference(s) |

| 4-Phenyl-2-nitrotoluene | Diethyl oxalate, Potassium ethoxide | Ethyl 3-(4-phenyl-2-nitrophenyl)-2-oxopropanoate | This compound | wikipedia.orgresearchgate.net |

| Substituted o-nitrotoluenes | Diethyl oxalate, Strong base | Substituted ethyl o-nitrophenylpyruvates | Substituted indole-2-carboxylic acids | akjournals.com |

Palladium-Catalyzed Larock Indole Annulation Techniques

The Larock indole synthesis is a powerful palladium-catalyzed reaction that typically produces 2,3-disubstituted indoles from the annulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org While this method is highly versatile for a wide range of substituted indoles, its direct application for the synthesis of indole-2-carboxylic acids is not as straightforward and is less commonly reported in the literature. wikipedia.orgresearchgate.net

The challenge in adapting the Larock annulation for indole-2-carboxylic acid synthesis lies in the choice of the alkyne partner. A potential, though not widely documented, approach could involve the use of an alkyne bearing a carboxyl group or a suitable precursor, such as propiolic acid or its derivatives. However, the reactivity and stability of such alkynes under the palladium-catalyzed conditions would need to be carefully considered. The regioselectivity of the alkyne insertion would also be a critical factor to control to ensure the formation of the 2-carboxylic acid derivative. wikipedia.org

Given the current state of the literature, the Larock indole annulation is more established for the synthesis of indoles with substituents at the 2 and 3 positions, and its adaptation for the direct synthesis of this compound remains an area for further research and development.

Green Chemistry Principles in Indole Scaffold Construction

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to reduce the environmental impact of these important reactions. rsc.org For the construction of the indole-2-carboxylic acid scaffold, several greener approaches have been explored for both the Fischer and Reissert syntheses.

For the Fischer indole synthesis, green modifications include:

Use of Greener Solvents: Replacing traditional, often hazardous, solvents with more environmentally benign alternatives such as water or ionic liquids. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve energy efficiency. researchgate.net

Solvent-Free Conditions: Performing the reaction in low-melting mixtures, such as tartaric acid and dimethylurea, which can act as both the solvent and the catalyst, thereby eliminating the need for a separate solvent. rsc.orgacs.org

Heterogeneous Catalysis: Employing solid acid catalysts that can be easily recovered and reused. researchgate.net

In the context of the Reissert synthesis, a notable green modification is the use of continuous-flow hydrogenation for the reductive cyclization step. akjournals.com This technique offers several advantages over traditional batch processes, including improved safety by minimizing the handling of hazardous reagents, better control over reaction parameters, and higher efficiency.

| Synthetic Method | Green Chemistry Principle | Modification | Benefits | Reference(s) |

| Fischer Indole Synthesis | Safer Solvents/Reaction Conditions | Use of ionic liquids, low-melting mixtures | Reduced use of hazardous solvents, improved safety | researchgate.netacs.org |

| Fischer Indole Synthesis | Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption | researchgate.net |

| Reissert Indole Synthesis | Process Intensification | Continuous-flow hydrogenation | Improved safety and efficiency, better process control | akjournals.com |

Regioselective Introduction of the Phenyl Moiety at the C5 Position

Once the indole-2-carboxylic acid core is synthesized, the next critical step is the introduction of the phenyl group at the C5 position. Modern synthetic methods offer precise control over the regioselectivity of this transformation.

Direct Phenylation Reactions

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.org The regioselective phenylation of the indole-2-carboxylic acid scaffold at the C5 position can be achieved through palladium-catalyzed C-H activation.

This approach often requires the use of a directing group on the indole nitrogen to guide the palladium catalyst to the desired C-H bond. While direct C-H arylation has been extensively studied for various positions on the indole ring, achieving high selectivity at the C5 position can be challenging. However, with the appropriate choice of directing group and reaction conditions, this transformation can be accomplished. For instance, N-protected indole-2-carboxylates can be subjected to palladium-catalyzed C-H arylation with phenyl-donating reagents like phenylboronic acids or their derivatives. The directing group can be subsequently removed to yield the final product.

Alternatively, a more traditional and highly reliable method for the regioselective introduction of a phenyl group at the C5 position is the Suzuki-Miyaura cross-coupling reaction . researchgate.net This palladium-catalyzed reaction involves the coupling of a 5-bromo-1H-indole-2-carboxylic acid derivative with phenylboronic acid. researchgate.net The key steps are:

Synthesis of a 5-bromo-1H-indole-2-carboxylic acid or its ester via one of the methods described in section 2.1, starting from a bromine-substituted precursor (e.g., 4-bromo-phenylhydrazine in the Fischer synthesis).

Palladium-catalyzed cross-coupling of the 5-bromoindole (B119039) derivative with phenylboronic acid in the presence of a base.

This method offers excellent regioselectivity and functional group tolerance, making it a robust and widely used strategy for the synthesis of this compound and its analogs. Greener variations of the Suzuki-Miyaura coupling have also been developed, for example, by performing the reaction in water. rsc.org

| Method | Substrate | Reagent | Catalyst/Conditions | Product | Reference(s) |

| Direct C-H Arylation | N-Protected Indole-2-carboxylate (B1230498) | Phenylboronic acid | Palladium catalyst, Directing group | N-Protected 5-Phenyl-1H-indole-2-carboxylate | beilstein-journals.org |

| Suzuki-Miyaura Coupling | 5-Bromo-1H-indole-2-carboxylate | Phenylboronic acid | Palladium catalyst, Base | This compound | researchgate.net |

Suzuki-Miyaura and Other Cross-Coupling Methodologies at C5

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming C-C bonds, making it exceptionally suitable for the synthesis of this compound. yonedalabs.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as phenylboronic acid, with an organohalide or triflate. yonedalabs.comnih.gov For the synthesis of the target molecule, the key precursors are a 5-halo-1H-indole-2-carboxylate ester and phenylboronic acid.

The general reaction scheme involves the use of a palladium catalyst, often with a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.gov A common precursor, ethyl 5-bromo-1H-indole-2-carboxylate, can be coupled with phenylboronic acid to yield the desired 5-phenyl derivative. The reaction's versatility, mild conditions, and tolerance of various functional groups have made it a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net

Key components of the Suzuki-Miyaura reaction for this synthesis include:

Electrophile: A 5-substituted indole, typically 5-bromo- or 5-iodo-1H-indole-2-carboxylic acid or its ester. Triflates can also be used.

Nucleophile: An arylboronic acid or its corresponding ester (boronate ester). yonedalabs.com

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). nih.gov

Base: An inorganic base like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid. nih.gov

Solvent: Aprotic polar solvents such as dioxane, dimethylformamide (DMF), or toluene, often with the addition of water, are commonly used. yonedalabs.com

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Br bond of the indole, transmetalation with the boronate species, and reductive elimination to form the C-C bond and regenerate the catalyst. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at Indole C5

| Indole Precursor | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 5-Bromo-1H-indole | Phenylboronic acid | Pd-nanoparticles | - | Methanol | High |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 95% |

| Ortho-bromoanilines | Various boronic esters | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/Water | Good to Excellent |

Note: Data is illustrative of typical conditions for related substrates, as specific yield for this compound synthesis may vary. nih.govnih.govresearchgate.net

Precursor Design for 5-Phenyl Substitution

The successful synthesis of this compound via cross-coupling hinges on the rational design and availability of suitable precursors. The primary precursor is an indole ring functionalized at the C5 position with a good leaving group, most commonly a halogen (bromine or iodine).

The synthesis of these precursors often begins with commercially available substituted anilines. For instance, a common route to ethyl 5-bromo-1H-indole-2-carboxylate involves multi-step sequences such as the Fischer or Reissert indole synthesis. Alternatively, direct halogenation of the indole-2-carboxylic acid ester can be employed, although this may present challenges with regioselectivity.

A typical synthetic sequence for a key precursor is as follows:

Starting Material: 5-Bromo-1H-indole.

Protection/Functionalization: The indole nitrogen may be protected (e.g., with a tosyl or Boc group) to improve solubility and prevent side reactions.

Introduction of the Carboxylic Group: The C2-carboxylic acid moiety is typically introduced via methods like formylation followed by oxidation, or by using a synthetic equivalent that builds the heterocyclic ring with the carboxylate already in place.

Esterification: The resulting carboxylic acid is often converted to an ester (e.g., ethyl or methyl ester) to protect the acid functionality during the subsequent cross-coupling reaction. nih.govnih.gov

An alternative strategy involves starting with a precursor that already contains the C2-carboxylate, such as ethyl 1H-indole-2-carboxylate, and then selectively introducing the bromine at the C5 position. This requires careful control of reaction conditions to achieve the desired regioselectivity. The synthesis of 5-hydroxy-1H-indole-2-carboxylic acid is another relevant precursor pathway, as the hydroxyl group can be converted to a triflate, which is also an excellent leaving group for Suzuki-Miyaura coupling. researchgate.net

Advanced Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its three reactive sites—the C2-carboxylic acid, the N1-H of the indole ring, and the electron-rich C3 position—can be further modified to generate a diverse library of analogs for various applications, including structure-activity relationship (SAR) studies.

Carboxylic Acid Group Transformations: Esterification, Amidation, and Reduction

The carboxylic acid group at the C2 position is a versatile handle for derivatization.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often used as a protecting group strategy during synthesis or to modulate the compound's physicochemical properties. nih.gov The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄, TsOH), is a classic method. masterorganicchemistry.commasterorganicchemistry.com Other modern methods utilize coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or reagents like phosphorus oxychloride (POCl₃) for milder, more efficient conversions. derpharmachemica.com

Amidation: The formation of amides from the carboxylic acid is a crucial transformation for generating compounds with potential biological activity. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. A wide variety of coupling agents are available, including 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP). nih.govnih.govfabad.org.tr The choice of coupling agent and reaction conditions allows for the synthesis of a broad range of amide derivatives. nih.govlookchemmall.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (5-phenyl-1H-indol-2-yl)methanol. This transformation introduces a different functional group and changes the molecule's structural and electronic properties. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more functional-group-tolerant methods are often preferred. rsc.org One such method involves a one-pot thioesterification followed by reduction with sodium borohydride (B1222165) (NaBH₄), which proceeds under green and chemoselective conditions. rsc.org

N-Substitution Strategies (e.g., Acylation, Alkylation) of the Indole Nitrogen

The nitrogen atom of the indole ring can be functionalized through acylation or alkylation, which can significantly impact the compound's biological activity and properties.

N-Acylation: This reaction involves the introduction of an acyl group onto the indole nitrogen. While direct acylation can sometimes lead to C3 substitution, N-acylation can be achieved by first deprotonating the indole with a base (e.g., sodium hydride) followed by treatment with an acylating agent like an acid chloride or anhydride. beilstein-journals.orgnih.gov Phase-transfer catalysis offers an efficient method for N-acylation using acid chlorides and sodium hydroxide. clockss.org More recent methods report the direct N-acylation of indoles with carboxylic acids using boric acid as a catalyst or the chemoselective N-acylation using thioesters as a stable acyl source. beilstein-journals.orgclockss.org

N-Alkylation: The introduction of an alkyl group at the N1 position is another common modification. Classical conditions involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org Alternative, milder methods have been developed, including copper-catalyzed reductive cross-coupling with N-tosylhydrazones and reactions using alcohols as alkylating agents. researchgate.netrsc.org These strategies allow for the introduction of a wide variety of alkyl and substituted alkyl groups.

Functionalization at C3: Electrophilic and Nucleophilic Substitution Reactions

The C3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. reddit.com This reactivity provides a key avenue for introducing further diversity into the this compound scaffold.

Electrophilic Substitution: A variety of electrophilic substitution reactions can be performed at the C3 position.

Vilsmeier-Haack Reaction: This reaction uses phosphorus oxychloride (POCl₃) and DMF to introduce a formyl group (-CHO) at C3, yielding a 3-formylindole derivative. nih.gov

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position using formaldehyde, a primary or secondary amine, and an acid catalyst.

Friedel-Crafts Acylation: Acylation at C3 can occur under Friedel-Crafts conditions, although N-acylation can be a competing reaction.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen at the C3 position.

While the C3 position is electron-rich, nucleophilic substitution is not a characteristic reaction of the indole ring itself. However, by pre-functionalizing the C3 position (e.g., via halogenation), it can be rendered susceptible to subsequent nucleophilic displacement or cross-coupling reactions, further expanding the synthetic possibilities.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The synthetic methodologies described above are instrumental in generating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov By systematically modifying each part of the this compound molecule, researchers can probe the structural requirements for a desired biological activity. mdpi.comrsc.org

Key modifications for SAR studies include:

Varying the Phenyl Group at C5: Introducing electron-donating or electron-withdrawing substituents onto the C5-phenyl ring can modulate electronic properties and steric bulk.

Modifying the C2-Carboxamide/Ester: The R-group of the ester or the substituents on the amide nitrogen can be varied to explore effects on hydrogen bonding, lipophilicity, and target engagement. nih.gov

Introducing Substituents at C3: Adding small alkyl groups or other functionalities at the C3 position can enhance potency and selectivity for specific biological targets. nih.gov

These systematic modifications provide crucial data on how specific structural features contribute to the molecule's interaction with a biological target, guiding the design of more potent and selective compounds. mdpi.com

Table 2: Examples of Derivatization for SAR Studies

| Position of Modification | Type of Modification | Example Substituent | Potential Impact |

| C5-Phenyl Ring | Substitution | -Cl, -F, -OCH₃ | Modulate electronic properties, target interactions |

| C2-Carboxylic Acid | Amidation | N-benzyl, N-phenylpiperazine | Alter solubility, introduce new binding motifs fabad.org.trnih.gov |

| N1-Indole | Alkylation | -CH₃, -CH₂CH₃ | Increase lipophilicity, alter conformation |

| C3-Indole | Alkylation | -CH₂CH₃ | Enhance potency and selectivity nih.gov |

Catalytic Approaches in the Synthesis of Substituted Indole-2-carboxylic Acids

The construction of substituted indole-2-carboxylic acids, including the 5-phenyl derivative, is frequently achieved through transition-metal-catalyzed reactions. These reactions facilitate the formation of key carbon-carbon and carbon-nitrogen bonds, which are essential for assembling the indole core and for its subsequent functionalization. Catalysts based on palladium, copper, and rhodium are among the most extensively used for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for introducing the phenyl group at the 5-position of the indole ring. rsc.orgnih.gov This approach typically involves the reaction of a 5-haloindole derivative (e.g., 5-bromoindole-2-carboxylic acid ester) with a phenylboronic acid in the presence of a palladium catalyst and a base. rsc.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, the use of Pd(PPh₃)₄ in aqueous media has been reported as an effective catalytic system for the diarylation of indoles. rsc.org

Another significant palladium-catalyzed method is the direct C-H activation and arylation. This strategy avoids the need for pre-functionalized starting materials, such as halogenated indoles, by directly coupling a C-H bond of the indole ring with an arylating agent. nih.gov Palladium catalysts can facilitate the ortho-arylation of benzoic acids and related compounds, a transformation that can be conceptually applied to the indole scaffold. nih.gov Furthermore, palladium-catalyzed aerobic amination of aryl C-H bonds provides a route to indole-2-carboxylates from 2-acetamido-3-aryl-acrylates. nih.govnih.gov

Copper-catalyzed reactions also play a vital role in the synthesis of indole-2-carboxylic acid derivatives. Ligand-free copper-catalyzed cascade processes have been developed for the synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. nih.govrsc.org Additionally, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids offers a method to introduce aryl groups at the nitrogen atom, which can be a useful strategy for synthesizing N-phenyl analogs. organic-chemistry.org

Rhodium-catalyzed reactions have emerged as a valuable tool for the synthesis and functionalization of indoles. acs.org For example, rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones can be used to construct more complex heterocyclic systems fused to the indole core. nsf.gov While not directly leading to this compound, these methods highlight the versatility of rhodium catalysis in indole chemistry and could be adapted for the synthesis of complex analogs.

The following table summarizes key findings from the literature on catalytic approaches for the synthesis of substituted indole-2-carboxylic acids and related structures.

| Catalyst System | Reaction Type | Starting Materials | Product | Key Findings & Conditions |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | 5,7-dibromoindole, Phenylboronic acid | 5,7-diarylindoles | Employs low catalyst loading in water as a green solvent. rsc.org |

| Pd(OAc)₂ | C-H Arylation | 3-methyl-2-phenylpyridine, [Mes-I-Ar]BF₄ | Ortho-arylated product | Demonstrates the feasibility of directed C-H arylation with diaryliodonium salts. nih.gov |

| Pd(II) source / O₂ | Aerobic C-H Amination | 2-acetamido-3-aryl-acrylates | Indole-2-carboxylates | Provides a direct route to the indole-2-carboxylate core via oxidative cyclization. nih.govnih.gov |

| CuI / Base | Condensation/Coupling/Deformylation | 2-halo aryl aldehydes, Ethyl isocyanoacetate | Indole-2-carboxylic esters | A ligand-free, copper-catalyzed cascade process. nih.govrsc.org |

| Cu₂O / K₃PO₄ | Decarboxylative N-Arylation | Indole-2-carboxylic acids, Aryl halides | N-aryl indoles | Efficient method for N-arylation with good functional group tolerance. organic-chemistry.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Amidation/Cyclization | 2-aryl-1H-indoles, Dioxazolones | Indolo[1,2-c]quinazolines | Rh(III)-catalyzed synthesis of fused indole systems. nsf.gov |

These catalytic methodologies provide a versatile toolkit for the synthesis of this compound and a wide array of its analogs, enabling the exploration of their chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 5 Phenyl 1h Indole 2 Carboxylic Acid Scaffolds

Electron Density Distribution and Reaction Pathways of Indole-2-carboxylic Acid

The indole (B1671886) ring is an electron-rich aromatic system, a feature that governs its propensity to undergo electrophilic substitution. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a delocalized π-electron system containing ten electrons, conforming to Hückel's rule of aromaticity. The nitrogen atom's lone pair of electrons significantly contributes to the electron density of the ring system.

Computational studies, particularly Density Functional Theory (DFT), provide valuable insights into the electron distribution within the indole-2-carboxylic acid molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. For the indole nucleus, the HOMO is typically localized on the pyrrole ring, indicating that this is the most nucleophilic region and the primary site for electrophilic attack. The C3 position of the indole ring is generally the most reactive site towards electrophiles. This is because the carbocation intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

The carboxylic acid group at the 2-position is an electron-withdrawing group, which can influence the reactivity of the indole ring. It can deactivate the ring towards electrophilic substitution to some extent. However, the inherent high reactivity of the indole nucleus means that such reactions are still feasible.

The primary reaction pathways for indole-2-carboxylic acid can be categorized as follows:

Reactions at the Carboxylic Acid Group: These include classic transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions typically proceed via nucleophilic acyl substitution mechanisms.

Electrophilic Substitution on the Indole Ring: As mentioned, the C3 position is the most favored site for electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Reactions at the N-H of the Pyrrole Ring: The nitrogen atom can be deprotonated by a strong base to form an indolyl anion, which can then act as a nucleophile in various reactions, such as alkylation or acylation.

Interactive Data Table: Calculated Properties of Indole-2-carboxylic Acid

| Property | Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

Influence of the 5-Phenyl Substituent on Aromatic Reactivity

The presence of a phenyl group at the 5-position of the indole ring introduces further electronic and steric considerations that modulate the reactivity of the scaffold. The phenyl group is generally considered to be weakly deactivating via its inductive effect due to the sp2 hybridized carbons, but it can also participate in resonance.

Conversely, the phenyl group can be subject to electrophilic substitution itself, although the indole ring is generally much more reactive. Under forcing conditions, electrophilic attack on the 5-phenyl substituent could occur, likely at the ortho and para positions of the phenyl ring relative to the point of attachment to the indole.

Interactive Data Table: Hammett Constants for Phenyl Substituent

| Position | σ_p | σ_m |

| Phenyl | +0.01 | +0.06 |

Data represents the electronic effect of a phenyl substituent on a benzene ring, providing an indication of its electronic influence.

Mechanistic Elucidation of Key Derivatization Reactions

The derivatization of 5-phenyl-1H-indole-2-carboxylic acid allows for the synthesis of a wide range of analogues with potentially interesting properties. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester. All steps in this process are reversible.

Amidation: The formation of an amide from the carboxylic acid generally requires the activation of the carboxylic acid, as the amine is a weaker nucleophile than an alcohol. Common activating agents include carbodiimides (like DCC or EDC) or conversion of the carboxylic acid to an acid chloride. In the case of carbodiimide-mediated coupling, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide and a urea (B33335) byproduct. Alternatively, direct thermal amidation is possible but often requires high temperatures.

Halogenation of the Indole Ring: Electrophilic halogenation of the indole ring of this compound is expected to occur preferentially at the C3 position. The mechanism involves the attack of the electron-rich C3 position on the electrophilic halogen species (e.g., Br₂ or a source of Br⁺). This leads to the formation of a resonance-stabilized carbocation (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores the aromaticity of the indole ring, yielding the 3-halo derivative.

Stereochemical Considerations in Synthetic Transformations

When this compound is involved in reactions that generate new stereocenters, the stereochemical outcome of the transformation becomes a critical consideration.

Reactions at the Carboxylic Acid Group: If the carboxylic acid is reacted with a chiral alcohol or amine, a pair of diastereomers will be formed. These diastereomers will have different physical properties (e.g., melting point, solubility, chromatographic retention) and can therefore be separated by techniques such as crystallization or chromatography. This is a common strategy for the resolution of racemic carboxylic acids. Once separated, the chiral auxiliary (the alcohol or amine) can be cleaved to yield the enantiomerically pure carboxylic acid.

Asymmetric Reactions on the Indole Scaffold: The indole ring itself is prochiral, and enantioselective reactions can be performed, for instance, in Friedel-Crafts alkylations at the C3 position with a prochiral electrophile. The use of a chiral catalyst can favor the formation of one enantiomer over the other. These catalysts, often chiral Lewis acids or Brønsted acids, can create a chiral environment around the reactants, leading to a diastereomeric transition state that favors the formation of one enantiomeric product. While specific examples for this compound are not extensively documented, the principles of asymmetric catalysis on indole scaffolds are well-established and applicable.

The steric bulk of the 5-phenyl group could potentially influence the diastereoselectivity of reactions at the C2 and C3 positions by directing the approach of incoming reagents.

Structure Activity Relationship Sar Studies of 5 Phenyl 1h Indole 2 Carboxylic Acid Derivatives

Identification of Pharmacophoric Features within the Indole-2-carboxylic Acid Scaffold

The indole-2-carboxylic acid framework is recognized for its unique structural features that are crucial for molecular interactions with biological targets. sci-hub.se The indole (B1671886) nucleus itself provides a critical hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with amino acid residues in protein binding pockets. rsc.org

Key pharmacophoric features identified within this scaffold include:

Metal Chelating Group: The indole nitrogen and the oxygen atoms of the C2-carboxylic acid can form a chelating triad (B1167595). This feature is particularly important for inhibiting metalloenzymes, such as HIV-1 integrase, where the scaffold can effectively chelate the two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov

Hydrogen Bonding: The indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid serves as a hydrogen bond acceptor. These interactions are critical for anchoring the molecule within the target's binding site.

Hydrophobic Core: The bicyclic indole ring system offers a large, flat, and hydrophobic surface that can interact with nonpolar regions of a protein. For instance, in dual inhibitors of IDO1 and TDO, the indole ring establishes hydrophobic interactions with residues like Ala150 and Phe72. sci-hub.se

Aromatic System: The aromatic nature of the indole ring allows for favorable π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the active site, as well as with viral DNA. rsc.orgmdpi.com

These fundamental features establish the indole-2-carboxylic acid moiety as a versatile scaffold for designing inhibitors that require specific orientations and interactions for high-affinity binding. mdpi.com

Systematic Modulation of the 5-Phenyl Group for Biological Activity Profiling

The 5-phenyl substituent is a key position for modulating the pharmacological profile of indole-2-carboxylic acid derivatives. Modifications on this phenyl ring directly influence the molecule's interaction with the target protein and can significantly alter potency and selectivity.

In the development of apoptosis inducers, for example, substitutions on the indole ring, including at the 5-position, have been systematically explored. Studies have shown that introducing small, electron-withdrawing or electron-donating groups can lead to significant changes in activity. For instance, the presence of a 5-chloro or 5-methyl group on the indole ring has been shown to enhance apoptotic activity in T47D breast cancer cells. nih.gov While this specific study focused on a 3-phenyl-indole-2-carboxylic acid hydrazide, the principles of modulating the 5-position are broadly applicable. A 5-chloro-3-phenyl-indole-2-carboxylic acid derivative (specifically a benzylidene-hydrazide) demonstrated an EC₅₀ value of 0.1 μM in a caspase activation assay. nih.gov

Systematic SAR studies on CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold revealed that a chloro or fluoro group at the C5 position enhanced modulation potency. nih.gov This highlights the importance of halogen substitution at this position for improving biological activity.

Impact of Substituents at N1, C3, and Carboxylic Acid on Target Interactions

Modifications at the N1 (indole nitrogen), C3, and the C2-carboxylic acid positions have profound effects on the binding affinity and efficacy of 5-phenyl-1H-indole-2-carboxylic acid derivatives.

C3 Position: The C3 position is a common site for introducing diversity to explore hydrophobic pockets within the target's active site.

In the context of HIV-1 integrase inhibitors, introducing a long branch at the C3 position was found to improve interaction with a hydrophobic cavity near the active site, significantly increasing inhibitory activity. mdpi.comnih.gov

For CB1 receptor modulators, the introduction of short alkyl groups at the C3 position was favorable for potency. nih.gov

In apoptosis inducers, substitution at the C3 position of the indole ring was found to be critical for activity. Moving from a methyl to a phenyl group at C3 resulted in a significant increase in potency. nih.gov

Carboxylic Acid (C2) Position: The 2-carboxylic acid group is often essential for activity, particularly in enzymes where it participates in metal chelation or crucial hydrogen bonding.

For IDO1/TDO inhibitors, the 2-carboxyl group was found to be critical for binding. sci-hub.se Its replacement with groups like methyl, hydroxymethyl, or cyano, or its complete removal, resulted in a total loss of inhibitory activity. sci-hub.se

In HIV-1 integrase inhibitors, the C2-carboxyl group is part of the key triad that chelates magnesium ions in the active site. mdpi.com

Modifications of the carboxylic acid to a carboxamide have been explored. For CB1 allosteric modulators, the 1H-indole-2-carboxamide scaffold was the basis for SAR studies. nih.gov

The following table summarizes the impact of substitutions on the activity of indole-2-carboxylic acid derivatives against HIV-1 Integrase.

| Compound ID | C3 Substitution | C6 Substitution | IC₅₀ (μM) |

| Parent Compound | -H | -Br | >10 |

| 17b | -CH₂-O-Bn(p-CF₃) | -NH-Ph(2,4-di-F) | 0.82 |

| 20a | -CH₂-O-Bn(o-F) | -NH-Ph(3-F, 4-OMe) | 0.13 |

| 20b | -CH₂-O-Bn(o-F) | -NH-Ph(2,4-di-F) | 0.21 |

Data sourced from Molecules (2023). mdpi.com

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. Conformational analysis, often performed using computational methods like molecular mechanics and ab initio calculations, helps identify low-energy conformers that are likely to be the bioactive forms. sciforum.net

Molecular recognition is governed by a combination of non-covalent interactions:

Hydrogen Bonds: As established, the N-H group of the indole ring and the O-H of the carboxylic acid are primary hydrogen bond donors. In crystallographic studies of 5-methoxy-1H-indole-2-carboxylic acid, a related compound, cyclic dimers were observed forming via double hydrogen bonds (O−H⋯O) between the carboxylic acid groups of two molecules. mdpi.com Intermolecular N–H⋯O hydrogen bonds also play a crucial role in building the crystal structure. mdpi.com

π-π Stacking: The indole ring and the 5-phenyl ring can participate in π-π stacking interactions with aromatic residues of the target protein, which is a key interaction for HIV-1 integrase inhibitors with viral DNA. rsc.org

X-ray crystallography provides definitive evidence of solid-state conformation and intermolecular interactions. For example, analysis of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed that the N-H group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy (B1213986) group, influencing the spatial arrangement of molecules. mdpi.com Such detailed structural insights are invaluable for understanding how these molecules are recognized at the molecular level.

Development of SAR Models for Specific Biological Targets

To quantify the relationship between the chemical structure of this compound derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models are often developed. These models use statistical methods to correlate physicochemical descriptors of the molecules with their activities.

For a series of indoyl aryl sulfones, related to the indole scaffold, a QSAR model was developed to predict their reverse transcriptase inhibition activity. researchgate.net The best model showed a high correlation coefficient (R² = 0.835) and predictive ability. The model indicated that descriptors related to hydrogen bonding (nHBint, SaaNH) and molecular shape (MDEO-11) were important for enzyme binding. researchgate.net

The development of such models relies on a series of compounds with systematically varied substituents and their corresponding biological data. For instance, in the development of indole-based inhibitors for MAP-kinase-activated kinase 2 (MK2), SAR data was generated by functionalizing the indole scaffold at specific positions guided by X-ray crystallography and computer-assisted drug design. nih.gov This data-driven approach, combining experimental results with computational modeling, accelerates the optimization process. The information derived from these SAR and QSAR studies is instrumental in the rational design of new, more potent, and selective inhibitors based on the this compound scaffold. researchgate.net

Target Oriented Biological Activity Investigations Pre Clinical and Mechanistic

Enzyme Inhibition Studies

HIV-1 Integrase Inhibition: Analysis of Chelation and Stacking Interactions

Derivatives of 5-phenyl-1H-indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle responsible for integrating the viral genome into the host cell's DNA. nih.govnih.gov The inhibitory mechanism of these compounds is centered on their ability to chelate magnesium ions (Mg²⁺) within the enzyme's active site and engage in stacking interactions with DNA bases. nih.govnih.gov

The core structure, featuring an indole (B1671886) ring and a C2 carboxyl group, is critical for chelating the two Mg²⁺ ions essential for the catalytic activity of the integrase. nih.govnih.gov This chelation disrupts the normal enzymatic function, thereby inhibiting the strand transfer step of integration. nih.gov Molecular docking studies have revealed that various derivatives of indole-2-carboxylic acid can effectively bind to the active site. For instance, further structural optimizations, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the interaction with a hydrophobic cavity near the active site, leading to significantly increased inhibitory effects. nih.govnih.gov One such derivative, compound 20a , demonstrated a noteworthy IC₅₀ value of 0.13 μM. nih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound ID | Modification | IC₅₀ (μM) | Key Interactions |

|---|---|---|---|

| 3 | Indole-2-carboxylic acid core | 12.41 ± 0.07 | Metal chelation with two Mg²⁺ ions |

| 20a | Optimized with a long branch at C3 | 0.13 | Enhanced interaction with hydrophobic cavity, metal chelation |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

SARS-CoV-2 3CLpro Inhibition: Examination of Covalent and Non-Covalent Binding Modes

The 3C-like protease (3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in viral replication. nih.govmdpi.com Indole-based compounds, particularly ester derivatives of 5-chloropyridin-3-ol with various indole carboxylic acids, have demonstrated potent inhibitory activity against this enzyme. nih.gov

The primary mechanism of inhibition for many of these derivatives is covalent modification of the catalytic cysteine residue (Cys145) in the active site. nih.gov The catalytic dyad of 3CLpro, consisting of Cys145 and His41, is involved in a nucleophilic attack on the ester carbonyl group of the inhibitor. This leads to the formation of a covalent bond, effectively acylating the active site cysteine and inactivating the enzyme. nih.gov X-ray crystallography has confirmed this covalent binding mode for several compounds. nih.gov

The position of the carboxylic acid on the indole ring is a critical determinant of activity. nih.gov For instance, compound 1 , an indole 5-chloropyridinyl ester, exhibited a SARS-CoV-2 3CLpro inhibitory IC₅₀ value of 250 nM. nih.gov Modifications to the indole ring, such as the introduction of a methyl group at position 6 (compound 7h ), can maintain potent antiviral activity. nih.gov

While covalent inhibition is a prominent mechanism, non-covalent interactions also play a role in the binding of some inhibitors. These non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, contribute to the stabilization of the inhibitor within the active site before the covalent bond is formed and are the primary mode of action for non-covalent inhibitors. chemistryviews.orgdigitellinc.com

Table 2: SARS-CoV-2 3CLpro Inhibitory Activity of Selected Indole Derivatives

| Compound ID | Description | IC₅₀ (nM) | Binding Mode |

|---|---|---|---|

| 1 | Indole 5-chloropyridinyl ester | 250 | Covalent |

| 2 | Indoline derivative of compound 1 | 320 | Covalent |

| 7d | N-allyl derivative | 73 | Covalent |

| 7h | 6-methyl indole derivative | - | Covalent |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Dysregulation of this pathway is implicated in cancer and neurodegenerative diseases. nih.gov Dual inhibition of both IDO1 and TDO is a promising therapeutic strategy. nih.govekb.eg

Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO. sigmaaldrich.com These compounds are designed to interact with the active sites of both enzymes, which share some structural similarities. The specific mechanisms of inhibition involve interactions with the heme cofactor present in the active site of both enzymes and with surrounding amino acid residues.

One study identified a compound, 31 , which demonstrated high inhibitory activity against both IDO1 (IC₅₀ of 9.6 nM) and TDO (IC₅₀ of 29 nM). ekb.eg The development of such dual inhibitors offers potential advantages over single-target agents, as some tumors express both enzymes. ekb.eg

Table 3: Dual IDO1/TDO Inhibitory Activity of a Selected Compound

| Compound ID | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) |

|---|---|---|

| 31 | 9.6 | 29 |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

Bacterial Fatty Acid Biosynthesis Enzyme (FabH) Inhibition

The bacterial fatty acid biosynthesis (FAS-II) pathway is a validated target for the development of new antibacterial agents. nih.gov The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial condensation step in this pathway and is essential for bacterial survival. nih.govnih.gov

Indole-2-carboxylic acid has been identified as a potent inhibitor of Streptococcus pneumoniae FabH (SpFabH). nih.gov Although the exact binding mode could not be confirmed by co-crystallization due to poor hydrosolubility, a homology model suggested that the carboxylic acid group of the inhibitor forms key interactions with arginine residues on the protein surface. nih.gov Structure-based drug design has led to the development of optimized FabH inhibitors with improved potency against Gram-negative bacteria. nih.gov

Table 4: FabH Inhibitory Activity

| Compound | Target Enzyme | Key Interaction Feature |

|---|---|---|

| Indole-2-carboxylic acid | Streptococcus pneumoniae FabH (SpFabH) | Carboxylic acid interaction with surface arginine residues |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is a target for anti-inflammatory drugs. d-nb.infonih.gov Indole-containing compounds have been investigated for their COX-2 inhibitory activity. nih.gov In a study focused on multi-target-directed ligands for Alzheimer's disease, compounds with an indole core were evaluated for their ability to reduce COX-2 levels. nih.gov

Two compounds, 5b and 6b , were shown to decrease the production of COX-2 in LPS-induced BV2 microglia cell lines by approximately 20% and 14%, respectively. nih.gov This suggests that the indole scaffold can be a valuable component in the design of molecules with anti-inflammatory properties mediated through COX-2 inhibition. nih.gov The development of dual inhibitors targeting both COX-2 and 5-lipoxygenase (5-LOX) is also an active area of research to produce safer anti-inflammatory drugs. d-nb.infonih.gov

Table 5: COX-2 Inhibition by Selected Indole Derivatives

| Compound ID | % Decrease in COX-2 Levels |

|---|---|

| 5b | ~20% |

| 6b | ~14% |

Fructose-1,6-bisphosphatase Allosteric Modulation

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that generates glucose. nih.govwikipedia.org Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. nih.govwikipedia.org The enzyme is allosterically regulated, meaning that molecules can bind to a site other than the active site to modulate its activity. iastate.edu

A series of indole derivatives have been identified as allosteric inhibitors of FBPase. nih.gov These compounds bind to the AMP allosteric site of the enzyme. nih.gov X-ray crystallography has revealed that these indole-2-carboxylic acid derivatives orient themselves in a similar binding pose to AMP. nih.gov Further modifications to the indole-2-carboxylic acid scaffold, such as the introduction of an N-acylsulfonamide moiety at the 3-position, have led to the identification of potent FBPase inhibitors with IC₅₀ values in the submicromolar range. nih.gov

Table 6: FBPase Inhibitory Activity of Selected Indole Derivatives

| Compound ID | Modification | IC₅₀ | Binding Site |

|---|---|---|---|

| 22f | N-acylsulfonamide at 3-position | Submicromolar | Allosteric (AMP site) |

| 22g | N-acylsulfonamide at 3-position | Submicromolar | Allosteric (AMP site) |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

Receptor Ligand and Modulator Research

The indole-2-carboxamide scaffold, a derivative of indole-2-carboxylic acid, has been identified as a viable template for the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.gov Allosteric modulation offers a sophisticated approach to fine-tuning the function of G-protein coupled receptors like CB1, which is implicated in various physiological processes including pain, appetite, and mood. nih.govunc.edu

Research into a series of indole-2-carboxamide analogues has demonstrated that the indole ring is a crucial element for maintaining high binding affinity to the allosteric site of the CB1 receptor. nih.gov However, the generation of allostery on the orthosteric site is not solely dependent on the indole ring itself. nih.gov Substitutions at the C3 position of the indole-2-carboxamides have been shown to significantly influence the allosteric properties of these ligands. nih.gov For instance, lengthening the alkyl chain at the C3 position can enhance orthosteric ligand binding, likely through increased hydrophobic interactions within the binding site. nih.gov

One notable compound from this class, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), has been a focal point of structure-activity relationship (SAR) studies. nih.gov A robust CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified with a significant binding cooperativity factor. nih.gov

| Compound | Equilibrium Dissociation Constant (KB) | Binding Cooperativity Factor (α) |

|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 nM | 16.55 |

Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist of the potentiation by glycine (B1666218) at the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor, a key player in excitatory synaptic transmission, has a glycine binding site that acts as a co-agonist, meaning its activation is necessary for the receptor to function. nih.govnih.gov

I2CA's antagonistic action at this allosteric site allows it to inhibit the NMDA-gated current. nih.gov In environments with low glycine concentrations, I2CA can completely block the response to NMDA, suggesting that NMDA alone is insufficient for channel activation. nih.gov This characteristic makes indole-2-carboxylic acid a valuable tool for studying the interaction of glycine with NMDA receptors and its role in physiological and pathological processes like excitotoxicity. nih.gov The development of antagonists for the glycine binding site on the NMDA receptor has been a significant area of research for potential therapeutic applications. nih.gov

The urotensin-II (U-II) receptor system is involved in a range of physiological functions, particularly in the cardiovascular system, and its dysregulation has been linked to various diseases. nih.govfrontiersin.org U-II is recognized as the most potent vasoconstrictor in mammals identified to date. nih.gov Consequently, the development of specific and selective Urotensin II (UT) receptor antagonists is an active area of research. nih.gov While various compounds have been investigated for their U-II receptor antagonism, including the notable antagonist palosuran (B1678358) (ACT-058362), specific studies detailing the activity of this compound as a UT receptor antagonist are not extensively documented in the reviewed literature. nih.govpsu.edu Further research is required to determine if this particular indole derivative exhibits significant antagonism at the urotensin II receptor.

Antiproliferative Activity in Cancer Cell Lines (In Vitro Models)

Derivatives of indole-2-carboxylic acid have demonstrated notable potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govtandfonline.com Increased EGFR activity, due to overexpression or mutation, is a contributing factor in several types of cancer. tandfonline.com

A series of 5-substituted-3-ethylindole-2-carboxamides were synthesized and evaluated for their antiproliferative effects. Several of these compounds exhibited significant activity against various cancer cell lines, with GI50 values in the nanomolar range. rsc.org The most potent of these derivatives also showed strong inhibitory action against EGFR. rsc.org

Further studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have identified compounds with potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant form EGFRT790M, which is often associated with acquired resistance to EGFR inhibitors. tandfonline.com Certain compounds in this series displayed IC50 values comparable to the reference drug osimertinib (B560133) against the mutant EGFR. tandfonline.com

| Compound | Cell Lines | Mean GI50 | EGFR IC50 | EGFRT790M IC50 |

|---|---|---|---|---|

| 5g | Four cancer cell lines | 55 nM | 85 nM | - |

| 5i | Four cancer cell lines | 49 nM | - | - |

| 5j | Four cancer cell lines | 37 nM | - | - |

| Erlotinib (reference) | Four cancer cell lines | 33 nM | 80 nM | - |

| 5f | Not specified | - | - | 9.5 ± 2 nM |

| 5g (from a different study) | Not specified | - | - | 11.9 ± 3 nM |

| Osimertinib (reference) | Not specified | - | - | 8 ± 2 nM |

The antiproliferative effects of indole-2-carboxylic acid derivatives are, in part, attributable to their ability to induce apoptosis, or programmed cell death. nih.gov A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. nih.gov

The mechanism of apoptosis induction by these compounds involves the activation of caspases, a family of proteases that are central to the apoptotic process. nih.govmdpi.com Specifically, certain indole derivatives have been shown to cause an overexpression of caspase-3, a key executioner caspase. tandfonline.com

Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. mdpi.comresearchgate.net This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. tandfonline.comijper.org The shift in the balance between anti-apoptotic and pro-apoptotic Bcl-2 family members leads to mitochondrial dysfunction and the release of factors that trigger the caspase cascade. ijper.org

In studies involving 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, the most potent compounds demonstrated a significant increase in caspase-3 levels, exceeding that of the reference compound staurosporine. tandfonline.com These compounds also elevated the levels of caspase-8 and Bax while diminishing the levels of Bcl-2. tandfonline.com

| Compound | Caspase-3 Protein Level (pg/mL) | Effect on Bcl-2 Family |

|---|---|---|

| 5f | 560.2 ± 5.0 | Decreased Bcl-2, Increased Bax |

| 5g | 542.5 ± 5.0 | Decreased Bcl-2, Increased Bax |

| Staurosporine (reference) | 503.2 ± 4.0 | Not specified |

Cell Cycle Progression Analysis and Arrest Induction (e.g., G2/M Phase)

No specific research findings detailing the effects of this compound on cell cycle progression or arrest were identified in the reviewed literature. Studies on other indole derivatives have shown induction of G2/M cell cycle arrest, but these compounds are structurally distinct from the this compound core. researchgate.netmdpi.comnih.gov

Antiviral Activity Research (excluding clinical efficacy)

Specific preclinical studies on the antiviral activity of this compound have not been detailed in the available research. However, the parent scaffold, indole-2-carboxylic acid, has been identified as a promising structural base for the development of novel antiviral agents.

In one study, indole-2-carboxylic acid was used as a scaffold to develop new HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Through structural optimizations, a derivative, compound 20a, demonstrated a significant inhibitory effect against the HIV-1 integrase with an IC50 value of 0.13 μM. nih.gov The research indicated that the indole core and the C2 carboxyl group were crucial for chelating Mg2+ ions in the enzyme's active site. nih.gov While this highlights the potential of the indole-2-carboxylic acid core in antiviral drug discovery, data for the 5-phenyl derivative was not presented. nih.gov

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging Activity

While direct antioxidant studies on this compound are not specified, extensive research has been conducted on its structural analogs, demonstrating the potent antioxidant and reactive oxygen species (ROS) scavenging capabilities of the indole-2-carboxylic acid framework.

Investigations into N-substituted indole-2-carboxylic acid esters revealed significant ROS scavenging activity. nih.gov A study involving 16 such compounds showed that many could effectively scavenge superoxide (B77818) anion radicals (O₂⁻) and hydroxyl radicals (HO•), as well as quench singlet oxygen (¹O₂). nih.gov Specifically, five of the compounds inhibited superoxide radical light emission by over 60%, nine compounds scavenged hydroxyl radicals with an efficacy range of 8-93%, and fourteen compounds demonstrated a singlet oxygen quenching effect ranging from 10-74%. nih.gov

Similarly, various new ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antioxidant properties. fabad.org.treurjchem.com These derivatives exhibited powerful iron (Fe³⁺) reducing capabilities and strong metal (Fe²⁺) chelating activity, often more potent than the standard chelating agent EDTA. fabad.org.tr Certain N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives showed particularly excellent reducing power. fabad.org.tr Another study on indole-2-carboxamides found that compounds with specific substitutions, particularly those with hydroxyl groups on an arylidene moiety, displayed the best antioxidant activity across DPPH, FRAP, and ORAC assays. unife.it

| Derivative Class | Antioxidant / ROS Scavenging Activity Observed | Assay / Method | Key Findings |

|---|---|---|---|

| N-Substituted Indole-2-Carboxylic Acid Esters | Superoxide radical (O₂⁻) scavenging Hydroxyl radical (HO•) scavenging Singlet oxygen (¹O₂) quenching | Chemiluminescence Deoxyribose degradation assay ESR spin-trapping | Demonstrated direct scavenging of O₂⁻ and HO• radicals and quenching of ¹O₂. nih.gov |

| Indole-2-Carboxamides | DPPH radical scavenging Reducing Power (Fe³⁺ reduction) Metal Chelating (Fe²⁺) | DPPH assay Reducing power assay Metal chelating assay | Showed excellent reducing power and stronger Fe²⁺ chelating activity than EDTA. fabad.org.tr |

| Arylidene-1H-indole-2-carbohydrazones | Radical scavenging | DPPH, FRAP, ORAC assays | Activity correlated with the number and position of hydroxyl groups on the arylidene ring. unife.it |

Investigation of Other Mechanistic Biological Effects (e.g., Antiparasitic Activity in non-human models)

The 1H-indole-2-carboxamide scaffold, a derivative of indole-2-carboxylic acid, has been the subject of investigation for its antiparasitic activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. acs.orgnih.govnih.gov

A hit-to-lead campaign was initiated after a phenotypic screening identified three hits with an indole core that were active against the intracellular amastigote forms of T. cruzi. acs.org Medicinal chemistry efforts focused on optimizing these initial hits by synthesizing a wide range of substituted indole-2-carboxamides to improve potency and metabolic stability. acs.orgnih.gov

The structure-activity relationship (SAR) exploration revealed that substitutions at the 5-position of the indole ring were critical for activity. Small, aliphatic, electron-donating groups such as methyl and cyclopropyl (B3062369) were found to be favorable for potency. acs.org In contrast, analogs with electron-withdrawing groups like halogens or a trifluoromethyl group at the 5-position were inactive. acs.org

One of the most promising compounds from this series, a 5-methyl substituted indole-2-carboxamide (Compound 2), was advanced to a proof-of-concept efficacy study in non-human models. nih.gov The study utilized both acute and chronic mouse models of Chagas disease. In the acute model, the compound reduced the peak parasitemia by 96.7% at the end of a 5-day treatment. In the chronic infection model, it reduced parasitemia by 85.9% after a 10-day treatment. nih.gov These results demonstrated significant in vivo antiparasitic activity, confirming the potential of the indole-2-carboxamide scaffold as a basis for developing new treatments for Chagas disease. nih.gov

| Compound Type (Substitution at 5-position) | Potency (pEC₅₀) against T. cruzi amastigotes | Key SAR Finding |

|---|---|---|

| Methyl | 5.4 - 6.2 | Favorable for potency. acs.org |

| Cyclopropyl | 5.4 - 6.2 | Favorable for potency. acs.org |

| Ethyl | 5.4 - 6.2 | Favorable for potency. acs.org |

| Methoxy (B1213986) | 5.4 - 6.2 | Favorable for potency. acs.org |

| Halogens (e.g., Cl, F) | < 4.2 (inactive) | Electron-withdrawing groups are detrimental to activity. acs.org |

| Trifluoromethyl (CF₃) | < 4.2 (inactive) | Electron-withdrawing groups are detrimental to activity. acs.org |

Computational and Theoretical Chemistry Applications in 5 Phenyl 1h Indole 2 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Phenyl-1H-indole-2-carboxylic acid derivatives, docking simulations are crucial for predicting how these ligands interact with protein targets, elucidating binding modes, and estimating binding affinities.

Research on various indole-2-carboxylic acid derivatives has demonstrated their potential as inhibitors for several key protein targets. For instance, docking studies have been performed to understand the inhibitory mechanism of these compounds against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immunotherapy. sci-hub.se Similarly, derivatives have been docked into the active sites of VEGFR-2 tyrosine kinase to explore their potential as anti-angiogenic agents. d-nb.info

These simulations typically reveal key interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-protein complex. For example, studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives identified critical hydrogen bond interactions with the Asp1046 residue in the VEGFR tyrosine kinase domain. d-nb.info The binding energy values obtained from these simulations serve as a preliminary measure of the compound's potential efficacy.

Table 1: Examples of Molecular Docking Studies on Indole-2-Carboxylic Acid Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 6-Acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Not specified | Not specified | sci-hub.se |

| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | VEGFR-2 Tyrosine Kinase | Asp1046, Val848, Phe1047 | -7.78 to -8.02 | d-nb.info |

| Indole-based heterocyclic scaffolds | UDP-N-acetylmuramate-l-alanine ligase (MurC) | Not specified | up to -11.5 | nih.gov |

| Indole-based heterocyclic scaffolds | Human lanosterol (B1674476) 14α-demethylase | Not specified | up to -8.5 | nih.gov |

Molecular Dynamics Simulations for Binding Conformation and Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, offering insights into its conformational stability and the fluctuations of interactions over time. Following molecular docking, MD simulations are often employed to validate the predicted binding poses and assess the stability of the complex in a simulated physiological environment.

For indole-2-carboxylic acid derivatives, MD simulations have been used to confirm the binding modes within the active sites of IDO1 and TDO. sci-hub.se These simulations can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding pocket, and the persistence of key hydrogen bonds and other interactions throughout the simulation period. By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the complex.

Quantum Chemical Calculations: Frontier Molecular Orbitals (FMO) and Fukui Function Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide a detailed understanding of the electron distribution, which governs a molecule's reactivity and intermolecular interactions.